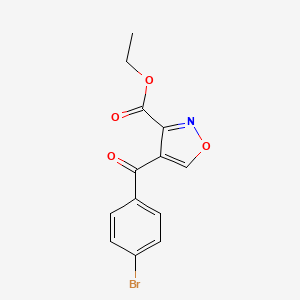

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate

Vue d'ensemble

Description

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a bromobenzoyl group attached to the isoxazole ring, which is further esterified with an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester.

Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Esterification: The final step involves esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The isoxazole ring can undergo oxidation to form corresponding oxides using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Oxidized isoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate has been investigated for its potential anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that derivatives of isoxazolecarboxylates exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival. This includes targeting kinases involved in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

Biological Research Applications

Enzyme Inhibition Studies

This compound has also been utilized in studies aimed at identifying enzyme inhibitors. For instance, it has been tested against phosphatases, which are critical in various biological processes including signal transduction and cell cycle regulation. The ability to inhibit these enzymes could lead to therapeutic applications in diseases where phosphatase activity is dysregulated, such as cancer and diabetes.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. Studies have shown that it may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection.

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Anticancer Screening

In a study published by Walid Fayad, this compound was screened among a library of compounds for anticancer activity. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, leading to further investigations into its mechanism of action and potential modifications to enhance efficacy.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of oxidative stress. The findings suggested that the compound could be developed into a therapeutic agent for neurodegenerative disorders, warranting further exploration into its pharmacokinetics and safety profile.

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isoxazole ring can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound to its target.

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.

Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 324.13 g/mol. The compound features a bromobenzoyl group attached to an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a β-keto ester and hydroxylamine.

- Introduction of the 4-bromobenzoyl Group : This step is usually performed via Friedel-Crafts acylation using 4-bromobenzoyl chloride.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The bromobenzoyl moiety enhances its binding affinity, potentially leading to inhibition or modulation of target activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Studies have indicated that the compound may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology research.

Case Studies

-

Antimicrobial Activity Study :

- In a study conducted on various bacterial strains, this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative therapeutic agent.

-

Anti-inflammatory Research :

- A study focused on the compound's effect on inflammatory cytokines revealed a reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.

-

Anticancer Evaluation :

- In vitro assays on human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. Further studies are needed to elucidate the underlying mechanisms and confirm these findings in vivo.

Comparative Analysis

A comparison with similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate | Chlorobenzoyl | Moderate antibacterial activity |

| Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate | Fluorobenzoyl | Low anti-inflammatory effects |

| This compound | Bromobenzoyl | High antimicrobial and anticancer potential |

Propriétés

IUPAC Name |

ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIILPCBXYPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377130 | |

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-83-6 | |

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.